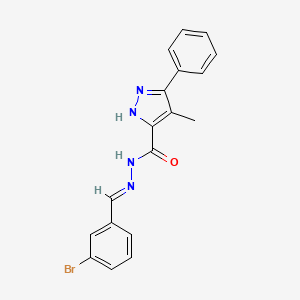

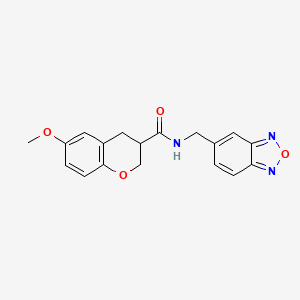

![molecular formula C21H22N4O B5541236 3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, closely related to "3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine," involves novel synthetic methodologies that allow for efficient and selective formation of these complex molecules. A notable example includes the simple and efficient synthesis approach using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, showcasing a methodology that could be adapted for the synthesis of the target compound (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The structural characterization of compounds similar to "3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine" often involves advanced spectroscopic techniques. For example, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole through IR, NMR, and UV-vis spectroscopy, complemented by single-crystal X-ray diffraction and quantum chemical calculations, provides insights into the molecular structure that can be relevant for understanding our target compound (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

The chemical reactivity of "3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine" and its derivatives can be understood through studies on similar compounds. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine derivatives demonstrates the potential for diverse functional group transformations and the formation of valuable products, which may apply to the target compound (Rao, Mai, & Song, 2017).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

A New Three-Carbon Synthon for Efficient Synthesis

The novel three-carbon synthon 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloroacetone for synthesizing benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines is reported. This route is a general and efficient approach for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores, showcasing the importance of such compounds in the synthesis of complex heterocyclic structures (Katritzky et al., 2000).

Chemical Intermediate for Medicinal Chemistry

C2-Functionalized Imidazo[1,2-a]pyridine in Medicinal Chemistry

Imidazo[1,2-a]pyridine is highlighted as a privileged scaffold in medicinal chemistry, with a wide range of biological activities. The synthesis and medicinal relevance of C2-functionalized derivatives of Imidazo[1,2-a]pyridine, showcasing its critical role as a chemical intermediate in the development of therapeutic agents, are discussed (Sharma & Prasher, 2022).

Molecular Sensing and Detection

A Novel Fluorescence Sensor for Hydrazine

A new sensor for hydrazine based on an imidazo[1,2-a]pyridine dye is investigated. The sensor demonstrates selective detection of hydrazine in the presence of common small molecules, metal ions, and anions in aqueous environments. This showcases the compound's potential application in the development of selective fluorescence-based sensors (Li et al., 2018).

Catalysis and Organic Synthesis

Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines

A highly efficient synthesis method for 3-formyl imidazo[1,2-a]pyridine under Cu-catalyzed aerobic oxidative conditions is disclosed. This represents a novel activation mode of ethyl tertiary amines, showcasing the compound's role in facilitating catalytic processes in organic synthesis (Rao et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(18-8-4-10-22-14-18)25-12-5-9-19(16-25)20-23-11-13-24(20)15-17-6-2-1-3-7-17/h1-4,6-8,10-11,13-14,19H,5,9,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDENFJYFHJPANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=CC=C2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)